molecular formula C8H4Br2N2 B189913 5,8-Dibromoquinoxaline CAS No. 148231-12-3

5,8-Dibromoquinoxaline

Cat. No. B189913
CAS RN: 148231-12-3
M. Wt: 287.94 g/mol
InChI Key: ZPZBXKVJNVNNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It has an average mass of 287.939 Da and a mono-isotopic mass of 285.874115 Da .


Synthesis Analysis

The synthesis of this compound involves a reaction with bromine in acetonitrile for 25 hours under reflux conditions in an inert atmosphere . The reaction is monitored by TLC or 1H NMR spectroscopy . After the desired time, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure . The mixture is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate . The combined organic layers are washed with water, dried over Na2SO4, and concentrated . The crude product is then purified .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a type of heterocyclic compound . This core is substituted at the 5 and 8 positions with bromine atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used in the synthesis of conjugated polymers via the alternate copolymerization of the electron-donating monomer benzodithiophene (BDT) and three different electron-accepting monomers .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 198-203°C (dec.) . It has a predicted boiling point of 352.5±37.0 °C and a predicted density of 2.022±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anion Sensing

5,8-Diaryl-2,3-dipyrrolylquinoxaline materials, including derivatives of 5,8-Dibromoquinoxaline, have been studied for their unique anion sensing properties. These materials demonstrate anion-induced changes in color and fluorescence quenching, acting as potential sensors for inorganic anions. They have a particular affinity for fluoride and dihydrogenpyrophosphate. In a polyurethane matrix, these sensors allow for colorimetric screening of aqueous anion solutions, showcasing their utility in chemical sensing and analysis (Aldakov, Palacios, & Anzenbacher, 2005).

Anticancer and Antiproliferative Studies

This compound derivatives have been explored for their potential in anticancer therapies. For example, new quinoxaline-based derivatives have been designed and synthesized, targeting PARP-1 inhibition. These derivatives demonstrate significant antiproliferative properties, with certain compounds inducing cell growth arrest, programmed apoptosis, and an increase in the autophagic process in cancer cell lines. This research highlights the potential of this compound derivatives as frameworks for discovering new potent anticancer agents targeting the PARP-1 enzyme (Syam et al., 2022).

Neuroprotective Applications

Studies on 8-hydroxyquinoline derivatives, related to this compound, have shown potential for the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds exhibit significant inhibitory effects against Aβ1-42 aggregation, possess antioxidant properties, and are capable of chelating biometals. They also demonstrate protective effects against oxidative toxins and show the ability to penetrate the blood-brain barrier, indicating their potential as neuroprotective agents (Yang et al., 2018).

Antiparasitic and Antimicrobial Properties

8-Aminoquinoline derivatives, a class to which this compound relates, have demonstrated broad antiparasitic activities. These compounds are effective against various stages of malaria parasites and can block the transmission of the disease to mosquito vectors. They show high potency against both exoerythrocytic and erythrocytic forms of malaria parasites, positioning them as promising agents in malaria elimination campaigns (Miranda et al., 2014).

Safety and Hazards

5,8-Dibromoquinoxaline is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,8-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBXKVJNVNNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467892
Record name 5,8-dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148231-12-3
Record name 5,8-dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 40% aqueous solution of glyoxal (8.8 M, 6.3 mL, 55.1 mmol, 1.3 equiv) was added to a suspension of 3,6-dibromo-benzene-1,2-diamine (Step 179.6) (11.3 g, 42.4 mmol) in EtOH (280 mL). The reaction mixture was heated to reflux for 3 h and allowed to cool to it overnight. Vacuum filtration of the reaction mixture afforded 9.7 g of the title compound as a yellow solid: APCI-MS: 286/288/291 [M−1]−; tR=4.40 min (System 1).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dibromoquinoxaline
Reactant of Route 2
Reactant of Route 2
5,8-Dibromoquinoxaline
Reactant of Route 3
Reactant of Route 3
5,8-Dibromoquinoxaline
Reactant of Route 4
Reactant of Route 4
5,8-Dibromoquinoxaline
Reactant of Route 5
5,8-Dibromoquinoxaline
Reactant of Route 6
5,8-Dibromoquinoxaline

Q & A

Q1: What makes 5,8-Dibromoquinoxaline suitable for use in conjugated polymers?

A1: this compound acts as an electron-accepting unit due to the electron-withdrawing nature of the quinoxaline moiety. When copolymerized with electron-donating monomers, it forms D-A conjugated polymers. [, , , , , ] These polymers exhibit intramolecular charge transfer, leading to desirable properties like narrow band gaps and broad absorption in the visible region, crucial for applications like organic photovoltaics and light-emitting diodes. [, , , ]

Q2: How does modifying the donor unit in a copolymer containing this compound affect the polymer's properties?

A2: Research shows that incorporating different donor units alongside this compound significantly impacts the polymer's properties. For instance, using thiophene units instead of benzodithiophene led to a more planar polymer backbone in PTQTS, enhancing intermolecular π-stacking and ultimately improving photovoltaic performance. [] This highlights how structural modifications tune the polymer's electronic and optical characteristics.

Q3: Can you elaborate on the impact of structural modifications on the absorption properties of these polymers?

A3: Studies show a direct correlation between the structure of the acceptor unit and the polymer's absorption properties. For example, increasing the electron-withdrawing ability of the co-monomer by using 5,8-dibromo-2,3-diphenylquinoxaline or 10,13-dibromodibenzo[a,c]phenazine instead of this compound resulted in a redshift in the absorption spectra of the resulting polymers. [] This modification allows for better harvesting of light in the visible region, crucial for solar cell applications.

Q4: Beyond organic photovoltaics, are there other potential applications for these D-A polymers?

A4: Yes, these polymers exhibit promising electrochromic properties. Research on polymers incorporating 2,3-di(2-pyridyl)-5,8-dibromoquinoxaline as the acceptor unit demonstrated their ability to switch between different colors upon electrochemical oxidation and reduction. [] These properties, coupled with high optical contrasts in the near-infrared region and fast switching times, make them suitable candidates for applications like smart windows and displays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.